molecular formula C26H32O2 B1662608 SR 11302

SR 11302

Cat. No.: B1662608
M. Wt: 376.5 g/mol
InChI Key: RQANARBNMTXCDM-DKOHIBGUSA-N
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Description

SR 11302 (3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid) is a synthetic retinoid that selectively inhibits the AP-1 transcription factor without activating retinoic acid response elements (RARE) . This compound demonstrates hepatoprotective, anti-apoptotic, and anti-proliferative effects, particularly in bile acid-induced cytotoxicity models. Key mechanisms include:

  • Restoration of NOS-3 expression: this compound reverses bile acid (GCDCA)-mediated suppression of NOS-3, a critical regulator of nitric oxide (NO) production and cell survival. At 50 μM, it increased NOS-3 protein expression by 148% compared to controls .
  • Inhibition of cyclin D1: this compound reduces cyclin D1 overexpression, a driver of cell cycle dysregulation in cholestasis, thereby delaying S-phase entry and apoptosis .
  • Reduction of caspase-3 activity: Treatment with this compound (50 μM) decreases caspase-3-associated activity by up to 60%, correlating with improved cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

SR 11302 is synthesized through a series of chemical reactions involving the modification of all-trans-retinoic acid. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of purification and characterization to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

SR 11302 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

Chemical Profile

  • Chemical Name : (E,E,Z,E)-3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid
  • Molecular Formula : C26H32O2
  • Purity : ≥95% .

Lung Cancer Treatment

A significant body of research has focused on the application of this compound in lung cancer models. In a study using an ex vivo 4D lung cancer model, this compound was shown to reduce metastatic lesion formation significantly across various human lung cancer cell lines (A549, H1299, H460). The treatment resulted in fewer circulating tumor cells (CTCs) and metastatic lesions compared to untreated controls .

Key Findings :

  • Reduced Metastatic Lesion Formation : this compound treatment led to a statistically significant decrease in the number of metastatic lesions (p-values ranging from 0.004 to 0.009) over time .
  • Impact on CTC Viability : Treated CTCs exhibited lower viability compared to untreated controls, indicating a potential mechanism for reducing metastasis .

Inhibition of Tumor Cell Proliferation

Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines beyond lung cancer. For instance:

  • HeLa Cells : Demonstrated reduced proliferation rates when treated with this compound.
  • T-47D and Calu-6 Cells : Also showed significant inhibition of growth .

Case Study 1: Lung Cancer Metastasis

In a controlled experiment involving human lung cancer cell lines, researchers treated cells with this compound and monitored changes in metastatic behavior over a period of 20 days. The results indicated a consistent pattern of reduced metastatic lesions in treated groups compared to controls.

Time PointControl LesionsThis compound Treated Lesionsp-value
Day 10HighModerate0.59
Day 15HigherLow0.006
Day 20HighestSignificantly Lower0.004

This data highlights the compound's efficacy in mitigating tumor spread without adversely affecting primary tumor growth .

Case Study 2: Hepatoma Cells

In another study focusing on HepG2 hepatoma cells, this compound was found to protect against deregulation caused by bile acids. The inhibition of AP-1 activity resulted in decreased expression levels of NOS-3, showcasing its protective role against liver cancer progression .

Comparison with Similar Compounds

Natural AP-1 Inhibitors: Curcumin and Quercetin

Parameter SR 11302 Curcumin Quercetin
Target Specificity Specific AP-1 inhibition; no effect on SP1 phosphorylation Broad-spectrum; inhibits AP-1 and SP1 phosphorylation Broad-spectrum; inhibits AP-1 and SP1 phosphorylation
Effect on NOS-3 Restores NOS-3 expression (+148% at 50 μM) Partially restores NOS-3 but less potent Partial restoration of NOS-3
Anti-Proliferative Activity Reduces cyclin D1 expression, delays S-phase entry Modest anti-proliferative effects in HepG2 cells Weak anti-proliferative effects
Caspase-3 Inhibition Reduces activity by 60% at 50 μM No significant reduction No significant reduction
Therapeutic Potential High specificity, suitable for AP-1-driven pathologies Limited by off-target effects Limited by off-target effects

Key Findings :

  • This compound outperforms curcumin and quercetin in specificity and potency due to its selective AP-1 inhibition .
  • Curcumin and quercetin affect SP1 phosphorylation, complicating their therapeutic use .

Key Findings :

  • This compound and T-5224 show divergent efficacy depending on disease context. In bile acid models, this compound is superior due to dual modulation of NOS-3 and cyclin D1 .
  • BAY’s NF-κB inhibition is more potent in suppressing DNA damage-induced pathways, suggesting pathway-specific utility .

Retinoids: SR 11237

Parameter This compound SR 11237
Primary Target AP-1 inhibition via RARα/γ RXR agonist (no RAR activity)
Therapeutic Effect Anti-apoptotic, anti-proliferative Metabolic regulation, chemoprevention
Specificity Does not activate RARE Activates RXR-specific pathways

Key Findings :

  • This compound’s AP-1 inhibition contrasts with SR 11237’s RXR agonism, highlighting divergent applications in cancer therapy .

Data Tables

Table 1: Comparative Efficacy in HepG2 Cytotoxicity Models

Compound Concentration NOS-3 Restoration Caspase-3 Reduction Cyclin D1 Suppression
This compound 50 μM +148% 60% 70%
Curcumin 20 μM +30% No effect 20%
Quercetin 50 μM +25% No effect 15%

Table 2: In Vivo Performance

Compound Model Dose Outcome
This compound Vldlr⁻/⁻ mice 0.5–1 mg/kg 50% reduction in vascular lesions
T-5224 Inflammatory models 10 mg/kg Limited efficacy in cholestasis

Discussion

This compound stands out for its specificity, dual modulation of NOS-3 and cyclin D1, and robust in vivo activity. While natural compounds like curcumin and quercetin have broader antioxidant properties, their off-target effects limit therapeutic precision. Synthetic inhibitors such as T-5224 and BAY show context-dependent efficacy, underscoring the need for target-pathway alignment. Among retinoids, this compound’s unique AP-1 inhibition profile positions it as a promising candidate for bile acid-related liver diseases and AP-1-driven cancers.

Limitations :

  • This compound’s efficacy in non-hepatic cancers (e.g., breast, lung) requires further validation .
  • Comparative pharmacokinetic data with similar compounds are lacking.

Biological Activity

SR 11302 is a synthetic retinoid and a selective inhibitor of the activator protein-1 (AP-1) transcription factor, which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has garnered attention for its potential antitumor effects, particularly in cancer research.

Inhibition of AP-1 Activity
this compound specifically inhibits AP-1 activity without activating retinoic acid receptors (RARs) or retinoid X receptors (RXRs), which distinguishes it from other retinoids. Its mechanism primarily involves blocking the transcriptional activity of AP-1, thereby disrupting the signaling pathways that promote tumor growth and metastasis .

Antitumor Effects

  • Cell Line Studies
    This compound has demonstrated significant inhibitory effects on various cancer cell lines:
    • Breast Cancer : Inhibits proliferation in T-47D cells.
    • Lung Cancer : Effective against Calu-6 and A549 cell lines.
    • Cervical Cancer : Reduces growth in HeLa cells.
    • Embryonal Carcinoma : No significant effect on F9 cells .
  • Metastatic Lesion Formation
    In an ex vivo 4D lung cancer model, treatment with this compound resulted in significantly fewer metastatic lesions compared to untreated controls. Specifically, when human lung cancer cell lines (H1299, H460, A549) were treated with this compound at a concentration of 1 μM, there was a notable reduction in circulating tumor cells (CTCs) and metastatic site tumor cells . The statistical significance of these findings is summarized in Table 1.
Cell LineTreatmentMetastatic Lesion Reductionp-value
H1299This compoundSignificant0.009
A549This compoundSignificant0.01
H460This compoundSignificant0.02
  • In Vivo Studies
    In AP-1-luciferase transgenic mouse models, this compound effectively inhibited both AP-1 activation and tumor formation induced by carcinogens such as DMBA and TPA. This suggests that the antitumor effects observed are not limited to cell culture but extend to more complex biological systems .

Study on Hepatoma Cells

A study highlighted the protective effects of this compound against cytotoxicity in HepG2 hepatoma cells induced by bile acids. The inhibition of AP-1 activity led to increased expression of nitric oxide synthase (NOS-3), suggesting a potential therapeutic role in liver-related pathologies .

Head and Neck Squamous Cell Carcinoma

Another investigation into head and neck squamous cell carcinoma (HNSCC) revealed that administration of this compound significantly suppressed tumor growth and lymph node metastasis in patient-derived xenograft models. This reinforces the compound's potential utility in treating aggressive cancers .

Summary of Biological Activity

This compound stands out as a promising candidate for cancer therapy due to its selective inhibition of AP-1 without activating RARs or RXRs. Its ability to reduce tumor cell proliferation across various cancer types and inhibit metastatic lesion formation positions it as a significant player in oncological research.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which SR 11302 inhibits AP-1 activity, and how does this differ from other retinoids?

this compound is a retinoid-class compound that selectively inhibits the transcription factor AP-1 without activating retinoic acid response elements (RARE). It binds to retinoic acid receptors (RARα and RARγ) but not RARβ or RXRα, thereby blocking AP-1-driven transcriptional activity. This specificity prevents off-target effects common to other retinoids that activate RARE pathways .

Q. How can researchers determine the effective concentration range of this compound for in vitro experiments?

In vitro studies typically use this compound at 1–2 µM for AP-1 inhibition. For example, 1 µM reduced aldosterone levels by 61.9% in hypoxia-treated cells, while 2 µM suppressed β-catenin and c-Myc expression in H. pylori-infected gastric cells. Dose-response curves and AP-1 luciferase reporter assays are recommended to validate efficacy in specific cell lines .

Q. What are the key considerations for designing cell-based assays to evaluate this compound’s anti-proliferative effects?

  • Cell line selection : Use AP-1-dependent models (e.g., T-47D, Calu-6, HeLa) rather than AP-1-independent lines (e.g., HL-60, NB4).
  • Controls : Include positive controls (e.g., known AP-1 inhibitors) and solvent controls (DMSO).
  • Assay duration : 24–48 hours for acute effects on signaling; longer durations (72+ hours) for proliferation assays .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different cancer models?

Discrepancies arise from cell-specific AP-1 signaling roles. For instance, this compound inhibits proliferation in AP-1-dependent breast and lung cancers but shows no effect in AP-1-independent leukemias. To address this:

  • Perform AP-1 activity assays (e.g., luciferase reporters) in new models.
  • Validate target engagement via Western blotting for c-Fos/c-Jun (AP-1 subunits).
  • Compare transcriptomic profiles of responsive vs. non-responsive cells .

Q. What experimental strategies are recommended to assess this compound’s in vivo pharmacokinetics and toxicity?

  • Dosing : Oral administration (0.5–1 mg/kg daily) in murine models mimics prior studies.
  • Toxicity endpoints : Monitor liver enzymes (AP-1 regulates detoxification genes) and retinoid-associated side effects (e.g., skin dryness).
  • Bioavailability : Use LC-MS to measure plasma and tissue concentrations, as solubility in DMSO (>10 mM) may not reflect in vivo stability .

Q. How can researchers leverage this compound to dissect AP-1’s role in oxidative-nitrosative stress pathways?

  • Model selection : Use traumatic brain injury (TBI) or ischemia-reperfusion models where AP-1/NF-κB crosstalk drives pathology.
  • Biomarkers : Quantify nitric oxide synthase (NOS) isoforms (e.g., iNOS, cNOS) and oxidative markers (e.g., lipid peroxidation).
  • Combination therapy : Pair this compound with antioxidants (e.g., quercetin) to amplify anti-inflammatory effects, as shown in rat periodontal studies .

Q. Methodological Guidance

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate IC₅₀ values.
  • Error analysis : Use error bars (SEM/SD) in graphs to depict variability, as seen in GCDCA vs. This compound comparative studies .
  • Multivariate analysis : Apply ANOVA for studies with multiple treatment groups (e.g., LPS + this compound + quercetin combinations) .

Properties

IUPAC Name

(2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQANARBNMTXCDM-DKOHIBGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

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